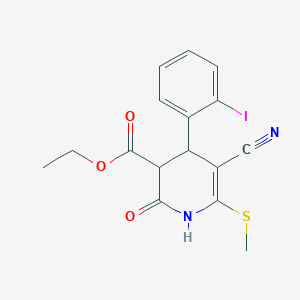
Ethyl 5-cyano-4-(2-iodophenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 5-cyano-4-(2-iodophenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate” is a complex organic compound with a fascinating structure. Let’s break it down:
Ethyl Group (C2H5): The ethyl group provides the compound with its name and contributes to its overall chemical properties.
Pyridine Ring: The tetrahydropyridine ring (a reduced pyridine) forms the core structure.
Functional Groups:
Preparation Methods
The synthetic routes for this compound involve several steps, including the assembly of the pyridine ring, functional group modifications, and esterification. Industrial production methods may vary, but the following steps are common:
Pyridine Ring Formation: Starting from suitable precursors, the tetrahydropyridine ring is constructed.
Esterification: The carboxylic acid functionality is esterified with ethanol (ethyl alcohol) to form the ethyl ester.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but they may include modified derivatives of the compound.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology and Medicine: Investigated for potential pharmacological activities due to its unique structure.
Industry: May find applications in materials science or as intermediates for drug development.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, the uniqueness of this compound lies in its combination of diverse functional groups within the tetrahydropyridine scaffold.
Properties
Molecular Formula |
C16H15IN2O3S |
|---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
ethyl 5-cyano-4-(2-iodophenyl)-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C16H15IN2O3S/c1-3-22-16(21)13-12(9-6-4-5-7-11(9)17)10(8-18)15(23-2)19-14(13)20/h4-7,12-13H,3H2,1-2H3,(H,19,20) |
InChI Key |
CRBJIUSMKAIHOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C(=C(NC1=O)SC)C#N)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















